Steric and Conformational Differentiation vs. N2-Cyclohexylmethyl Analog (CAS 1249079-89-7)
The cyclopentylmethyl group in the target compound provides a smaller cycloalkyl ring (5-membered) compared to the cyclohexylmethyl analog (6-membered ring). This results in a reduced steric profile and distinct conformational preferences. In a patent series of 5-substituted 2,4-diaminopyridine FAK inhibitors, larger N2 substituents led to a significant drop in potency, indicating that the steric volume of the cycloalkylmethyl group is a critical parameter for target engagement [1]. While direct IC50 data for both compounds in the same assay are not publicly available, the class-level SAR trend supports that the cyclopentylmethyl variant is likely to exhibit a different activity profile than the cyclohexylmethyl congener.
| Evidence Dimension | Steric profile of N2 substituent (ring size and volume) |
|---|---|
| Target Compound Data | 5-membered cyclopentyl ring; molecular weight 191.27 g/mol |
| Comparator Or Baseline | N2-(cyclohexylmethyl)pyridine-2,4-diamine (CAS 1249079-89-7): 6-membered cyclohexyl ring; molecular weight 205.30 g/mol |
| Quantified Difference | Target compound has a smaller cycloalkyl ring; molecular weight is 14.03 g/mol lower. |
| Conditions | Comparative analysis of chemical structures and SAR trends from FAK inhibitor patents. |
Why This Matters
The reduced steric bulk of the cyclopentylmethyl group may allow access to binding pockets that are sterically prohibited for the cyclohexylmethyl analog, potentially translating into better target engagement in certain kinase assays.
- [1] Liang C, Koenig M, He Y, Holmberg P. Inhibitors of Focal Adhesion Kinase. US Patent 8,501,763 B2, granted 2013-08-06. Assigned to The Scripps Research Institute. View Source
